molecular formula C10H19NO B14755466 1-Oxa-5-azaspiro[5.6]dodecane CAS No. 181-22-6

1-Oxa-5-azaspiro[5.6]dodecane

Katalognummer: B14755466
CAS-Nummer: 181-22-6
Molekulargewicht: 169.26 g/mol
InChI-Schlüssel: JAIFOROPNQEMDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Oxa-5-azaspiro[5.6]dodecane is a spirocyclic compound characterized by a unique structural framework that includes both oxygen and nitrogen atoms within its ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-5-azaspiro[5.6]dodecane typically involves the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step. The reaction conditions often involve the use of a Grubbs catalyst for olefin metathesis, although this approach can be complex and expensive .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. advancements in synthetic chemistry may lead to more efficient and scalable production techniques in the future.

Analyse Chemischer Reaktionen

Types of Reactions

1-Oxa-5-azaspiro[5.6]dodecane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or alcohols, while reduction reactions may produce alkanes or amines.

Wissenschaftliche Forschungsanwendungen

1-Oxa-5-azaspiro[5.6]dodecane has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Oxa-5-azaspiro[5.6]dodecane involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been studied as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria . The compound’s unique spirocyclic structure allows it to fit into the active sites of these targets, thereby inhibiting their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Oxa-5-azaspiro[5.6]dodecane is unique due to its specific ring size and the positions of the oxygen and nitrogen atoms within the ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Eigenschaften

CAS-Nummer

181-22-6

Molekularformel

C10H19NO

Molekulargewicht

169.26 g/mol

IUPAC-Name

1-oxa-5-azaspiro[5.6]dodecane

InChI

InChI=1S/C10H19NO/c1-2-4-7-10(6-3-1)11-8-5-9-12-10/h11H,1-9H2

InChI-Schlüssel

JAIFOROPNQEMDJ-UHFFFAOYSA-N

Kanonische SMILES

C1CCCC2(CC1)NCCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.